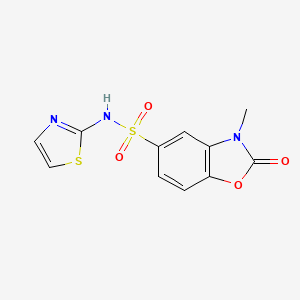

3-methyl-2-oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Description

3-Methyl-2-oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzoxazole core fused with a thiazole substituent. The benzoxazole ring system (2-oxo-2,3-dihydro-1,3-benzoxazole) is substituted with a methyl group at the 3-position and a sulfonamide group at the 5-position, with the sulfonamide nitrogen further linked to a 1,3-thiazol-2-yl moiety . This structural motif is characteristic of bioactive molecules targeting enzymatic pathways, as sulfonamide groups are known to enhance binding affinity through hydrogen bonding and electrostatic interactions .

The compound’s synthesis likely involves Fe(III)-montmorillonite-catalyzed reactions, as demonstrated for analogous 1,3-benzoxazole-5-sulfonamide derivatives . Its molecular weight and formula can be inferred from structurally related compounds (e.g., C15H13N3O6S for a benzoxazole-sulfonamide analog), though exact values depend on substituent variations .

Properties

IUPAC Name |

3-methyl-2-oxo-N-(1,3-thiazol-2-yl)-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S2/c1-14-8-6-7(2-3-9(8)18-11(14)15)20(16,17)13-10-12-4-5-19-10/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJJEQLQDLNSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=NC=CS3)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-2-oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure

The compound features a complex structure that combines thiazole and benzoxazole moieties, which are known for their pharmacological properties. The presence of a sulfonamide group enhances its biological activity by contributing to its interaction with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazole and benzoxazole exhibit potent antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria:

| Bacteria | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.008 | |

| Streptococcus pneumoniae | 0.03 | |

| Escherichia coli | 0.06 |

These findings indicate that the compound exhibits greater efficacy than traditional antibiotics such as ampicillin and streptomycin. The mechanism of action is suggested to involve inhibition of topoisomerase enzymes, which are crucial for bacterial DNA replication.

Anticancer Activity

The compound has also shown promise in anticancer applications. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) with significant increases in apoptotic markers:

This suggests that the compound could serve as a potential therapeutic agent against breast cancer by targeting specific cellular pathways involved in cell survival and proliferation.

Enzyme Inhibition

The compound's ability to inhibit carbonic anhydrase (CA) enzymes has been explored, revealing selective inhibition profiles:

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| CA IX | 10.93 - 25.06 | Selective over CA II |

| CA II | 1.55 - 3.92 | Less selective |

This selectivity is crucial for reducing side effects associated with non-selective inhibitors and highlights the potential for developing targeted therapies for conditions where CA IX is implicated, such as certain cancers.

Case Studies

- Antibacterial Efficacy : A study evaluated the spontaneous frequency of resistance (FoR) in S. aureus treated with the compound, demonstrating low FoR values (<2.3 × 10^-10), indicating a reduced likelihood of resistance development compared to traditional antibiotics .

- Anticancer Mechanism : Another investigation into the apoptosis-inducing capability of the compound revealed a significant increase in annexin V-FITC positive cells, indicating effective induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Key Observations :

- The target compound’s 1,3-thiazol-2-yl substituent distinguishes it from analogs like 5–06 (indazole) and 5–01/5–02 (aryl groups). The thiazole ring’s electron-rich nature may enhance π-π stacking or hydrogen bonding with target proteins compared to bulkier aryl groups .

- Compound 5–06, with an indazole substituent, exhibits superior inhibitory activity (IC50 = 20 μM) against NC chaperone-mediated nucleic acid annealing, likely due to indazole’s planar structure and hydrogen-bonding capacity . In contrast, aryl-substituted analogs (5–01, 5–02) show ~10-fold lower potency (IC50 ~200 μM), highlighting the importance of heterocyclic substituents for activity .

Physicochemical and Pharmacokinetic Properties

- Solubility : The thiazole moiety may reduce aqueous solubility compared to polar substituents (e.g., 4-methoxyphenyl in 5–02), though this could improve membrane permeability .

- Hydrogen Bonding: The sulfonamide group acts as a hydrogen-bond acceptor/donor, while the thiazole’s nitrogen atoms contribute additional binding interactions. This is critical for target engagement, as seen in mGluR5 antagonists like SIB-1757, where pyridinol nitrogen mediates receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.